molecular formula C14H12FNO4 B14523399 2-(2-Fluoroethoxy)-1-nitro-4-phenoxybenzene CAS No. 62746-58-1

2-(2-Fluoroethoxy)-1-nitro-4-phenoxybenzene

Cat. No.: B14523399
CAS No.: 62746-58-1
M. Wt: 277.25 g/mol
InChI Key: FCABMJNWTGKIMN-UHFFFAOYSA-N
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Description

2-(2-Fluoroethoxy)-1-nitro-4-phenoxybenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitro group (-NO2), a fluoroethoxy group (-OCH2CH2F), and a phenoxy group (-OC6H5) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoroethoxy)-1-nitro-4-phenoxybenzene typically involves multiple steps. One common method includes the nitration of 4-phenoxybenzene to introduce the nitro group, followed by the substitution reaction to attach the fluoroethoxy group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like potassium carbonate for the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoroethoxy)-1-nitro-4-phenoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Fluoroethoxy)-1-nitro-4-phenoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Fluoroethoxy)-1-nitro-4-phenoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluoroethoxy and phenoxy groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoroethoxy)-1-nitro-4-phenoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitro and fluoroethoxy groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications .

Properties

CAS No.

62746-58-1

Molecular Formula

C14H12FNO4

Molecular Weight

277.25 g/mol

IUPAC Name

2-(2-fluoroethoxy)-1-nitro-4-phenoxybenzene

InChI

InChI=1S/C14H12FNO4/c15-8-9-19-14-10-12(6-7-13(14)16(17)18)20-11-4-2-1-3-5-11/h1-7,10H,8-9H2

InChI Key

FCABMJNWTGKIMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])OCCF

Origin of Product

United States

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